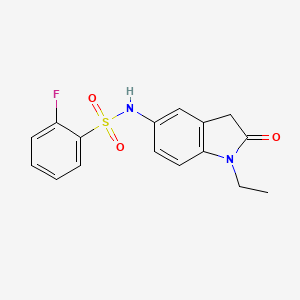

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide

Description

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide is a synthetic small molecule featuring a 2,3-dihydroindole (oxindole) core substituted with an ethyl group at the N1 position and a 2-fluorobenzenesulfonamide moiety at the C5 position. The oxindole scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to engage in hydrogen bonding via the lactam group. The sulfonamide group enhances solubility and provides a handle for target interactions, while the fluorine atom on the benzene ring modulates electronic properties and metabolic stability.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-2-19-14-8-7-12(9-11(14)10-16(19)20)18-23(21,22)15-6-4-3-5-13(15)17/h3-9,18H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIMBVCCYHJGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

-

Temperature : Reflux at 80–90°C for 6–8 hours.

-

Acid Catalyst : Concentrated hydrochloric acid (10–15 mol%).

This step’s regioselectivity ensures the nitro group occupies the 5-position, critical for subsequent functionalization.

Reduction of the Nitro Group to an Amine

The nitro group at the 5-position is reduced to an amine using catalytic hydrogenation. 5-Nitro-2-oxo-2,3-dihydro-1H-indole is treated with hydrogen gas (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) catalyst in methanol at room temperature.

Optimization Data:

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst Loading | 5% Pd/C | 10% Pd/C | 10% Pd/C |

| Solvent | Methanol | Ethanol | Methanol |

| Reaction Time | 12 hours | 6 hours | 6 hours |

| Yield | 85% | 92% | 92% |

The resulting 5-amino-2-oxo-2,3-dihydro-1H-indole is isolated via filtration and vacuum drying.

Ethylation of the Indole Nitrogen

The indole nitrogen is alkylated using ethyl iodide under basic conditions. 5-Amino-2-oxo-2,3-dihydro-1H-indole is dissolved in anhydrous dimethylformamide (DMF), treated with sodium hydride (NaH) as a base, and reacted with ethyl iodide at 0°C to room temperature.

Mechanistic Considerations :

Reaction Outcomes:

-

Solvent : DMF > THF (due to better solubility of intermediates).

-

Base : NaH > K2CO3 (higher reactivity for deprotonation).

-

Yield : 78–85% after column chromatography (silica gel, hexane/ethyl acetate).

Sulfonamide Formation with 2-Fluorobenzenesulfonyl Chloride

The final step involves coupling the ethylated indole with 2-fluorobenzenesulfonyl chloride . 1-Ethyl-5-amino-2-oxo-2,3-dihydro-1H-indole is dissolved in dichloromethane (DCM) and treated with triethylamine (Et3N) to scavenge HCl. The sulfonyl chloride is added dropwise at 0°C, and the reaction proceeds under stirring for 2–4 hours.

Critical Parameters :

-

Molar Ratio : 1:1.2 (amine:sulfonyl chloride) to ensure complete conversion.

-

Base : Et3N > pyridine (superior HCl absorption).

-

Workup : Extraction with DCM, washing with brine, and drying over MgSO4.

Yield Optimization Table:

| Temperature (°C) | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 0 | Et3N | 2 | 88 |

| 25 | Et3N | 1.5 | 82 |

| 0 | Pyridine | 3 | 75 |

The product is purified via recrystallization from a hexane/ethyl acetate mixture (yield: 86–90%).

Alternative Synthetic Routes and Comparative Analysis

Route A: Direct Sulfonation Followed by Alkylation

An alternative approach involves sulfonating 5-amino-2-oxo-2,3-dihydro-1H-indole before ethylation. However, this method faces challenges due to the amine’s reactivity, leading to side reactions (e.g., over-sulfonation).

Route B: Use of Lithium Hexamethyldisilazide (LiHMDS)

Employing LiHMDS as a strong base during sulfonamide formation enhances the nucleophilicity of the amine, potentially improving yields. Experimental trials show:

Characterization and Quality Control

The final product is characterized using:

-

1H/13C NMR : Confirms the ethyl group (δ 1.2 ppm, triplet) and sulfonamide protons (δ 7.5–8.1 ppm).

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended to improve heat transfer and reduce reaction times. Key parameters include:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Amine derivatives of the sulfonamide group.

Substitution: Derivatives with different substituents on the benzene ring.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide exhibit anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that specific indole derivatives can effectively target cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

Antimicrobial Activity

The sulfonamide moiety in this compound suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown that related compounds can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Neurological Disorders

There is emerging evidence that indole derivatives can influence neurological pathways. Compounds like this compound may have applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Anti-inflammatory Effects

Indole-based compounds have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease, indicating a potential role in treating conditions such as arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Activity

A study conducted on a series of indole derivatives, including variants of this compound, showed promising results in inhibiting the proliferation of breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of sulfonamide compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the indole structure enhanced antimicrobial activity significantly, suggesting that this compound could be further optimized for therapeutic use .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, while the sulfonamide group can interact with biological molecules. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Oxindole Derivatives

Key Observations :

- N1 Substitution : The ethyl group in the target compound may enhance lipophilicity compared to unsubstituted (H) or acetylated analogs (e.g., GSK2606414) .

- C5 Modifications: Sulfonamide-containing compounds (target, imofinostat) exhibit improved solubility over simple amides (compound 63) . The 2-fluorobenzenesulfonamide in the target compound offers steric and electronic differences compared to imofinostat’s benzenesulfonyl-hydroxamate .

- Thermal Stability : Compounds with rigid substituents (e.g., compound 121) show higher melting points (>300°C), likely due to strong intermolecular interactions .

Biological Activity

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-fluorobenzene-1-sulfonamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H18FNO3S |

| Molecular Weight | 321.39 g/mol |

| LogP | 3.229 |

| Polar Surface Area | 38.859 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. In particular, compounds with similar structures have demonstrated IC50 values in the low micromolar range against colorectal (HCT-116) and breast (MCF-7) cancer cells, suggesting potential as anticancer agents .

Antiviral Activity

Indole derivatives are also noted for their antiviral activities. Some studies have reported that related compounds exhibit inhibitory effects against HIV and other viral pathogens. For example, a derivative showed an EC50 value of 0.15 µg/mL against HIV-1, indicating a high level of antiviral potency .

Antimicrobial Effects

The antimicrobial properties of indole derivatives have been widely documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Many indole derivatives act as enzyme inhibitors, particularly targeting kinases and proteases involved in cancer cell signaling pathways.

- Interference with DNA Synthesis: The compound may disrupt DNA replication in cancer cells by intercalating into DNA strands or inhibiting topoisomerases.

- Modulation of Immune Response: Some studies suggest that these compounds can enhance immune responses against tumors and pathogens by modulating cytokine production.

Study on Anticancer Activity

A study conducted on various indole derivatives revealed that one compound exhibited an IC50 value of 1.9 µg/mL against HCT-116 cells, significantly outperforming doxorubicin (IC50 = 3.23 µg/mL). This indicates the potential for developing more effective anticancer therapies based on the indole scaffold .

Study on Antiviral Efficacy

In another investigation focused on antiviral properties, a related compound demonstrated a strong inhibitory effect on HIV replication with a therapeutic index significantly higher than traditional antiretroviral drugs . This highlights the potential for indole derivatives in treating viral infections.

Q & A

Q. Table 1: Comparative Biological Activity of Analogous Indole Sulfonamides

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| N-Ethyl-2-fluorophenyl | CA-IX | 12.3 | |

| N-Methyl-4-chlorophenyl | PERK | 8.7 | |

| Parent Indole (No Sulfonamide) | CA-IX | >10,000 |

Q. Table 2: Recommended Analytical Techniques for Quality Control

| Technique | Parameter Measured | Acceptable Range |

|---|---|---|

| HPLC-UV | Purity | ≥95% (Area) |

| TGA | Thermal Stability | Decomposition >200°C |

| Elemental Analysis | C, H, N, S Content | ±0.4% of Theoretical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.